molecular formula C22H26Br2N2O2S2 B2427638 2-((6-((2-(2-Bromoanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-bromophenyl)acetamide CAS No. 329778-03-2

2-((6-((2-(2-Bromoanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-bromophenyl)acetamide

Cat. No.: B2427638
CAS No.: 329778-03-2
M. Wt: 574.39
InChI Key: UVBGPLAZLWQNRZ-UHFFFAOYSA-N
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Description

2-((6-((2-(2-Bromoanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-bromophenyl)acetamide is a useful research compound. Its molecular formula is C22H26Br2N2O2S2 and its molecular weight is 574.39. The purity is usually 95%.
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Properties

IUPAC Name

2-[6-[2-(2-bromoanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Br2N2O2S2/c23-17-9-3-5-11-19(17)25-21(27)15-29-13-7-1-2-8-14-30-16-22(28)26-20-12-6-4-10-18(20)24/h3-6,9-12H,1-2,7-8,13-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBGPLAZLWQNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((2-(2-Bromoanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-bromophenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring brominated anilino and acetamide moieties, suggests possible interactions with biological targets, particularly in the context of cancer therapy and other diseases.

Chemical Structure and Properties

The molecular formula of the compound is C18H22Br2N2O2S2C_{18}H_{22}Br_2N_2O_2S_2, with a molecular weight of approximately 490.3 g/mol. The compound's structure includes:

  • Bromine atoms : Contributing to its reactivity and potential biological activity.
  • Sulfanyl groups : Implicated in various biochemical pathways.
  • Acetamide functionality : Often associated with pharmacological activity.

Initial studies suggest that this compound may act through multiple mechanisms:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential anti-cancer effects .
  • Reactive Oxygen Species (ROS) Generation : The presence of sulfanyl groups may facilitate the generation of ROS, which can induce apoptosis in cancer cells.
  • Targeting Specific Receptors : The brominated anilino group may interact with specific receptors or enzymes involved in tumor progression.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.5
HeLa (Cervical)12.3
A549 (Lung)9.8

These results indicate that the compound has a promising profile as a potential anti-cancer agent.

Case Studies

  • Case Study on MCF-7 Cells : In a study investigating the effect of the compound on MCF-7 breast cancer cells, researchers noted that treatment led to increased apoptosis as evidenced by Annexin V staining and caspase activation assays .
  • Synergistic Effects with Other Drugs : Preliminary data suggest that combining this compound with standard chemotherapeutics enhances cytotoxicity, potentially allowing for lower doses and reduced side effects.

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